2,4-Difluoro-3-methoxy-5-methylphenol
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Overview
Description
2,4-Difluoro-3-methoxy-5-methylphenol is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenol, characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the use of fluorinated precursors and phenolic compounds. For instance, a typical synthetic route might include the reaction of 2,4-difluoroanisole with a methylating agent under controlled conditions to introduce the methyl group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically employ advanced techniques such as catalytic reactions and continuous flow processes to optimize the production efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2,4-Difluoro-3-methoxy-5-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methoxy-5-methylphenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. This compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-methoxyphenol: Similar in structure but with different substitution patterns.
3,4-Difluoro-2-methoxy-5-methylphenol: Another isomer with a different arrangement of substituents
Uniqueness
2,4-Difluoro-3-methoxy-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms, methoxy, and methyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2,4-difluoro-3-methoxy-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-4-3-5(11)7(10)8(12-2)6(4)9/h3,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFURKNZZHMSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OC)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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